molecular formula C16H16O2 B6363603 (2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one CAS No. 1354941-09-5

(2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No. B6363603
CAS RN: 1354941-09-5
M. Wt: 240.30 g/mol
InChI Key: KVRQKJDAMXFIKC-MDZDMXLPSA-N
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Description

(2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is an organic compound that is widely studied in the scientific community. It is a member of the furan family and is known for its unique properties, including its ability to act as an antioxidant, anti-inflammatory, and anti-tumor agent. This compound is synthesized from a variety of starting materials, and its synthesis method is discussed in In addition, the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are outlined.

Scientific Research Applications

(2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has been studied for its potential biological applications. It has been found to possess antioxidant, anti-inflammatory, and anti-tumor properties. Animal studies have demonstrated that this compound is able to reduce inflammation, oxidative stress, and tissue damage. In addition, it has been shown to possess anti-cancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential to treat neurological disorders, such as Parkinson’s disease.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is still being investigated. However, it is believed that the compound acts as an antioxidant by scavenging reactive oxygen species and inhibiting lipid peroxidation. It is also believed to act as an anti-inflammatory agent by suppressing the production of pro-inflammatory cytokines. In addition, it is thought to possess anti-tumor properties by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
(2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has been found to have a variety of biochemical and physiological effects. Animal studies have demonstrated that this compound is able to reduce inflammation, oxidative stress, and tissue damage. In addition, it has been shown to possess anti-cancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential to treat neurological disorders, such as Parkinson’s disease.

Advantages and Limitations for Lab Experiments

The advantages of using (2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one in laboratory experiments include its low toxicity and its ability to act as an antioxidant, anti-inflammatory, and anti-tumor agent. In addition, it is relatively easy to synthesize and is relatively inexpensive. The main limitation of using this compound in laboratory experiments is that its mechanism of action is still not fully understood.

Future Directions

The potential future directions for (2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one include further research into its mechanism of action, as well as its potential applications in the treatment of various diseases. In addition, further studies could be conducted to explore the compound’s potential to treat neurological disorders, such as Parkinson’s disease. Finally, further research could be conducted to explore the compound’s potential to act as a drug delivery system.

Synthesis Methods

The synthesis of (2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is achieved through a series of steps. The first step is to combine ethylphenol and 4-methoxy-2-methyl-5-methylthiophene to form a new compound, 4-ethyl-2-methyl-5-methylthiophene. This compound is then reacted with potassium hydroxide to produce a potassium salt of the compound. This salt is then reacted with 5-methylfuran-2-yl bromide in an aqueous solution, which yields the desired compound.

properties

IUPAC Name

(E)-3-(4-ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-3-13-5-7-14(8-6-13)9-10-15(17)16-11-4-12(2)18-16/h4-11H,3H2,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRQKJDAMXFIKC-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

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